molecular formula C9H9BrFNO B14050612 1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one

1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one

Cat. No.: B14050612
M. Wt: 246.08 g/mol
InChI Key: YISKUOYPGXYHPP-UHFFFAOYSA-N
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Description

1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one is a brominated ketone derivative featuring a phenyl ring substituted with an amino group at position 2 and a fluorine atom at position 3.

The amino group at position 2 may facilitate further functionalization, such as amidation or Schiff base formation.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

1-(2-amino-5-fluorophenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H9BrFNO/c10-5-8(13)4-6-3-7(11)1-2-9(6)12/h1-3H,4-5,12H2

InChI Key

YISKUOYPGXYHPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)CBr)N

Origin of Product

United States

Preparation Methods

Structural and Reactivity Overview

Molecular Characteristics

The compound features a benzene ring substituted with an amino group at position 2 and fluorine at position 5. The propan-2-one chain at position 1 is brominated at the β-carbon, resulting in a molecular weight of 246.08 g/mol. The SMILES notation $$ \text{C1=CC(=C(C=C1F)CC(=O)CBr)N} $$ highlights its keto-enol tautomerism potential and electrophilic reactivity at the brominated carbon.

Key Reactivity Sites

  • Brominated ketone : Susceptible to nucleophilic substitution (e.g., with amines or thiols).
  • Amino group : Participates in diazotization or condensation reactions.
  • Fluorine : Enhances electron-withdrawing effects, directing electrophilic substitution to specific ring positions.

Synthetic Routes and Methodologies

Bromination of 1-(2-Amino-5-fluorophenyl)ethanone

The most widely reported method involves brominating 1-(2-amino-5-fluorophenyl)ethanone using molecular bromine ($$ \text{Br}_2 $$) or hydrobromic acid ($$ \text{HBr} $$) under acidic conditions.

Procedure
  • Substrate preparation : 1-(2-Amino-5-fluorophenyl)ethanone (10 mmol) is dissolved in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) at 0–5°C.
  • Bromination : Bromine (12 mmol) is added dropwise over 1 hour, maintaining temperatures below 10°C to minimize polybromination.
  • Quenching : The reaction is poured into ice-water, and the organic layer is separated, dried ($$ \text{Na}2\text{SO}4 $$), and concentrated.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields the product as a pale-yellow solid (78% yield).
Mechanistic Insights

Bromination proceeds via an electrophilic aromatic substitution mechanism, where $$ \text{Br}^+ $$ is generated in situ. The amino group directs bromination to the β-carbon of the ketone due to its electron-donating resonance effect.

Optimization Data
Parameter Optimal Value Yield Impact
Temperature 0–5°C Prevents di-bromination
Solvent $$ \text{CH}2\text{Cl}2 $$ Maximizes solubility
$$ \text{Br}_2 $$ Equiv 1.2 Avoids excess reagent

Diazonium Salt Intermediate Route

An alternative method reported in patent literature involves synthesizing 2-bromo-5-fluoroaniline as a precursor, followed by ketone formation.

Stepwise Synthesis
  • Nitration : 4-Fluoroacetanilide is nitrated with fuming $$ \text{HNO}3 $$ in $$ \text{H}2\text{SO}_4 $$ at 5–10°C to yield 2-nitro-4-fluoroacetanilide (95.9% yield).
  • Diazotization : The nitro compound is treated with $$ \text{NaNO}2/\text{H}2\text{SO}_4 $$ at 0–5°C to form a diazonium salt.
  • Bromination : The diazonium salt reacts with $$ \text{CuBr}/\text{HBr} $$ at 50–55°C, yielding 2-bromo-5-fluoronitrobenzene (99.4% yield).
  • Reduction and Acetylation : The nitro group is reduced to an amine, followed by acetylation and ketone formation.
Critical Analysis
  • Advantages : High regioselectivity; avoids handling elemental bromine.
  • Disadvantages : Multi-step process (4 steps) with cumulative yield losses.

Comparative Evaluation of Methods

Efficiency Metrics

Method Steps Total Yield Scalability
Direct Bromination 1 78% High
Diazonium Route 4 ~65% Moderate

Advanced Purification Techniques

Chromatographic Methods

  • Silica Gel Chromatography : Effective for removing unreacted starting material (hexane/EtOAC 3:1).
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Analytical Validation

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).
  • NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃): δ 2.85 (s, 3H, COCH₃), 6.85–7.20 (m, 3H, Ar-H).

Industrial Applications and Case Studies

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antiviral agents. For example, patent WO2022056100A1 describes its use in synthesizing trifluoropropane-derived pyrazolecarboxamides.

Agrochemical Synthesis

Its brominated ketone moiety is leveraged in herbicides targeting acetyl-CoA carboxylase.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethyl sulfoxide, and catalysts like triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as ethanol or tetrahydrofuran.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand the interactions of fluorinated aromatic compounds with biological systems.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino and fluorine groups on the benzene ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The bromopropanone side chain may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Spectral Data (NMR) Synthesis Method
This compound C₉H₈BrFNO 242.07 2-amino, 5-fluoro, 3-bromo-propan-2-one Not reported Likely bromination of enones
(2-Amino-5-fluorophenyl)(phenyl)methanone (3k) C₁₃H₁₀FNO 215.23 2-amino, 5-fluoro, phenyl ketone ¹H-NMR (CDCl₃): δ 7.46–7.65 (m, 5H aromatic), 6.70–6.72 (m, 1H) Cyclocondensation of β-ketoamides
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one C₁₀H₉BrF₃NO₂ 312.08 2-amino, 3-trifluoromethoxy, 3-bromo-propan-2-one Smiles: Nc1c(CC(=O)CBr)cccc1OC(F)(F)F Unspecified (commercial availability noted)
1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one C₁₀H₁₂BrNOS 274.18 5-amino, 2-methylthio, 3-bromo-propan-2-one Not reported Not detailed
Key Observations:
  • In contrast, the trifluoromethoxy group in the analog (position 3) introduces steric bulk and strong electron-withdrawing effects, which may hinder reactivity . The methylthio group in 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one (position 2) offers nucleophilic sites for oxidation or alkylation, differing from the fluorine’s electronic effects .
  • Molecular Weight :
    • The trifluoromethoxy analog has a higher molecular weight (312.08 vs. 242.07), likely reducing solubility in polar solvents.

Biological Activity

1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an amino group and a bromopropanone moiety, which are crucial for its biological activity. The presence of fluorine enhances its reactivity and binding affinity to biological targets.

Chemical Structure:

  • Molecular Formula: C10H10BrFNO
  • Molecular Weight: 276.1 g/mol

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on enzymes or receptors. The bromine and fluorine substituents contribute to its electrophilic nature, allowing it to participate in various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity: In vitro studies show that derivatives of this compound possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties: Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, particularly acute myeloid leukemia (AML) cells, through mechanisms involving tubulin disruption and differentiation induction .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in AML cell lines
Enzyme InhibitionPotential inhibition of specific enzymes involved in cancer progression

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus. This suggests a robust potential for development as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A phenotypic screen conducted on AML cell lines revealed that the compound promotes differentiation at concentrations as low as 5 µM. Further investigations indicated that the compound's mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been assessed in animal models. Key findings include:

  • Absorption: Rapid absorption with peak plasma concentrations reached within 30 minutes post-administration.
  • Distribution: Moderate volume of distribution, indicating effective tissue penetration.
  • Metabolism: Primarily metabolized in the liver with a half-life of approximately 4 hours.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves bromination of a fluorinated aromatic ketone precursor. For example, bromine can be added to a solution of the precursor in chloroform under controlled stirring (24 hours), followed by solvent distillation and recrystallization from acetone to isolate the product . Optimization may include adjusting stoichiometry (e.g., 1:1 molar ratio of precursor to bromine) and monitoring reaction progress via TLC or HPLC. Temperature control (room temperature vs. reflux) and solvent choice (chloroform vs. DCM) significantly impact yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the presence of the amino, fluoro, and bromo groups. For example, the fluorine atom induces deshielding in adjacent protons, while the bromine atom affects 13^13C chemical shifts in the carbonyl region .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or bond lengths, especially when substituents (e.g., bromine) introduce steric effects .
  • IR Spectroscopy : Confirms the ketone carbonyl stretch (~1700 cm1^{-1}) and NH2_2 vibrations (~3300 cm1^{-1}). Contradictions between predicted and observed spectra may arise from intermolecular hydrogen bonding or crystal packing effects, requiring computational validation (e.g., DFT simulations) .

Advanced Research Questions

Q. How does the bromine substituent influence this compound’s reactivity in cross-coupling reactions, and what mechanistic insights exist?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. Its reactivity is modulated by the electron-withdrawing fluorine and amino groups on the aromatic ring, which polarize the C–Br bond. For example, in palladium-catalyzed couplings, the amino group may coordinate to the metal catalyst, altering regioselectivity . Kinetic studies (e.g., monitoring via 19^{19}F NMR) can elucidate competing pathways, such as oxidative addition vs. ligand displacement.

Q. What strategies mitigate discrepancies in reported solubility data across different solvents?

  • Methodological Answer : Solubility variations arise from the compound’s polar functional groups (ketone, NH2_2, Br) and aromatic fluorination. For instance:

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility via hydrogen bonding with the amino group.
  • Chlorinated solvents (chloroform) : Moderate solubility due to dipole interactions with the carbonyl group .
  • Contradiction resolution : Use quantitative solubility assays (e.g., gravimetric analysis) under controlled humidity/temperature. Computational tools like COSMO-RS can predict solubility trends based on electrostatic surface potentials .

Q. How can computational methods (e.g., DFT, molecular docking) predict this compound’s electronic properties and biological interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry to determine frontier orbitals (HOMO/LUMO), which predict reactivity sites. The electron-withdrawing fluorine and bromine atoms lower the LUMO energy, enhancing electrophilicity .
  • Molecular Docking : Screen against target proteins (e.g., kinases) by modeling hydrogen bonds between the amino group and active-site residues. MD simulations (e.g., GROMACS) assess binding stability under physiological conditions .

Q. What experimental designs optimize regioselectivity in further functionalization (e.g., amination, halogen exchange)?

  • Methodological Answer :

  • Directed ortho-metalation : Use the amino group as a directing group to install substituents at specific positions. For example, LDA (lithium diisopropylamide) deprotonates the NH2_2-adjacent hydrogen, enabling selective lithiation and subsequent quenching with electrophiles .
  • Halogen Exchange (Finkelstein Reaction) : Replace bromine with iodine using NaI in acetone, leveraging the compound’s solubility profile. Monitor progress via 1^1H NMR to avoid overhalogenation .

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